molecular formula C14H10FN B8005432 4-fluoro-2-phenyl-1H-indole

4-fluoro-2-phenyl-1H-indole

Cat. No.: B8005432
M. Wt: 211.23 g/mol
InChI Key: XZIKNDPNBAWXTE-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-phenyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylindole and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and efficiency.

    Catalysts and Reagents: The use of catalysts and specific reagents can enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorinating agents can be used under mild acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include halogenated indoles, oxidized derivatives, and substituted indoles with various functional groups.

Mechanism of Action

The mechanism of action of 4-fluoro-2-phenyl-1H-indole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    2-Phenylindole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2-phenylindole: The fluorine atom is positioned differently, affecting its biological activity.

    4-Chloro-2-phenylindole:

Uniqueness: 4-Fluoro-2-phenyl-1H-indole is unique due to the specific positioning of the fluorine atom, which enhances its stability and reactivity compared to other indole derivatives.

Properties

IUPAC Name

4-fluoro-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKNDPNBAWXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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